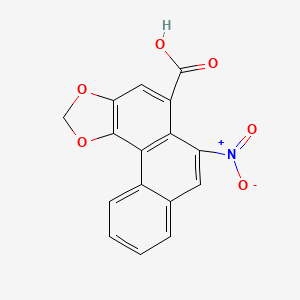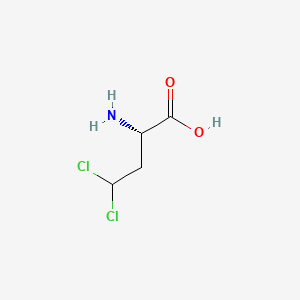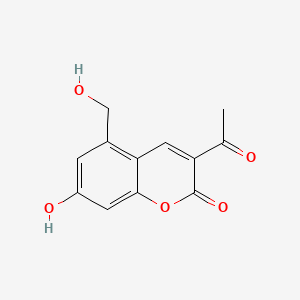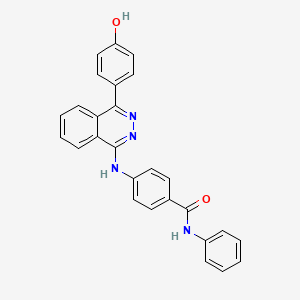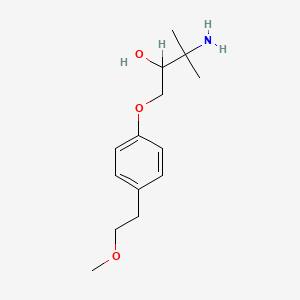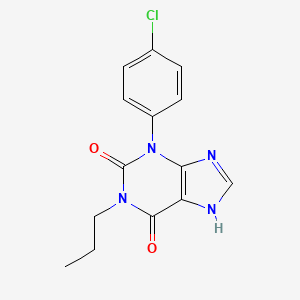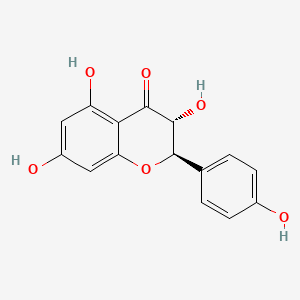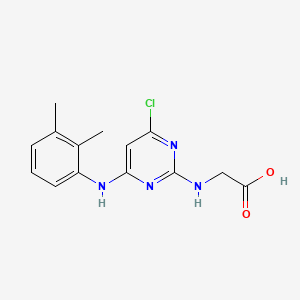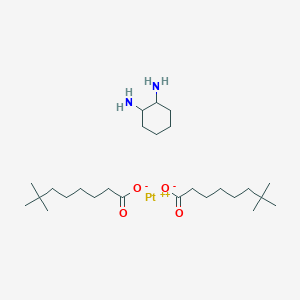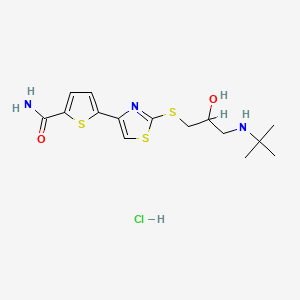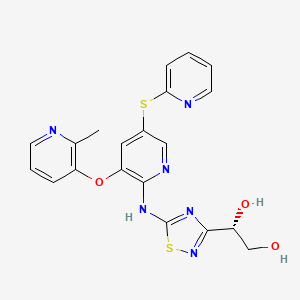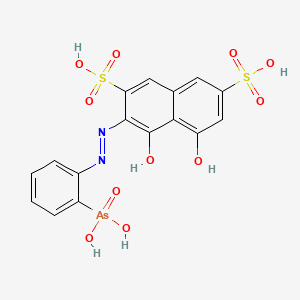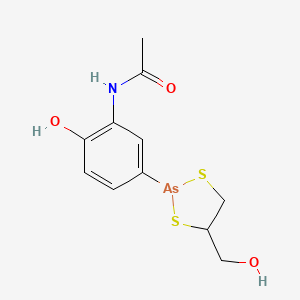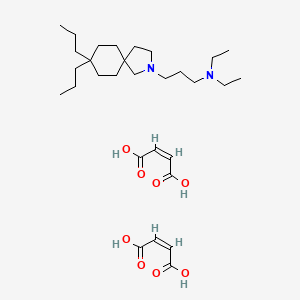
Atiprimod dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atiprimod Dimaleate is the dimaleate salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
科学的研究の応用
Atiprimod's Role in Multiple Myeloma (MM) Treatment
- Inhibition of MM Cell Proliferation and Induction of Apoptosis : Atiprimod has shown effectiveness in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It blocks the signal transducer and activator of transcription (STAT) 3 activation and downregulates antiapoptotic proteins, leading to cell cycle arrest and activation of caspase 3, a key enzyme in apoptosis. This mechanism suggests its potential role in future MM therapies (Amit-Vazina et al., 2005).
- Antitumor Activity in MM : Studies have demonstrated Atiprimod's antitumor activity in vivo in mouse models of MM. It modulates genes related to apoptosis, cell-signaling, and bone development, highlighting its potential as a clinical treatment for MM (Neri et al., 2007).
Atiprimod's Efficacy Against Other Cancers
- Mantle Cell Lymphoma (MCL) : Atiprimod has been found to inhibit the growth and induce apoptosis in MCL cell lines and primary tumor cells. It modulates various pathways, including the activation of c-Jun N-terminal protein kinases (JNK) and upregulation of Bax and Bad, key proteins in the apoptosis pathway (Wang et al., 2006).
- Hepatocellular Carcinoma (HCC) : In HCC cells, Atiprimod has been shown to induce apoptosis by deactivating protein kinase B (Akt) and STAT3 signaling pathways. This finding suggests its utility as a multifunctional drug candidate for HCC treatment (Choudhari et al., 2007).
- Acute Myeloid Leukemia (AML) : Atiprimod inhibits AML cell growth and induces apoptosis, primarily by hindering the Jak-Stat signaling pathway (Faderl et al., 2007).
- Breast Cancer : Research indicates that Atiprimod triggers apoptotic cell death in breast cancer cells by acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis, illustrating its potential in breast cancer treatment (Coker-Gurkan et al., 2021).
General Anticancer Properties
- Inhibition of Cancer Cell Proliferation and Angiogenesis : Atiprimod shows anti-proliferative and anti-angiogenic activities, affecting a wide range of human cancer cell lines. It disrupts crucial molecules essential for tumor growth, invasion, and metastasis, suggesting its broader application in cancer therapy (Shailubhai et al., 2004).
特性
CAS番号 |
183063-72-1 |
|---|---|
製品名 |
Atiprimod dimaleate |
分子式 |
C30H52N2O8 |
分子量 |
568.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
異性体SMILES |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



